molecular formula C8H18N2 B6613035 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine CAS No. 166173-75-7

1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine

Cat. No. B6613035
CAS RN: 166173-75-7
M. Wt: 142.24 g/mol
InChI Key: GDRVIRMOAGAAGC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine, also known as 1-Propyl-2-pyrrolidinone (1-PP) or N-propyl-2-pyrrolidone (NPP), is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. 1-PP is a colorless liquid with a boiling point of 156°C and a melting point of -41°C. It is a cyclic amide with a pyrrolidinone ring structure, and is used as a solvent, an intermediate for the synthesis of other compounds, and as a reactant in organic syntheses.

Scientific Research Applications

1-PP has been used in a wide range of scientific research applications. It is used as a solvent for a variety of organic reactions, including the synthesis of polymers and other compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug lamotrigine. In addition, 1-PP has been used as a reactant in the synthesis of peptides, nucleic acids, and other biologically active compounds.

Mechanism of Action

1-PP is a cyclic amide, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds allow 1-PP to interact with and bind to molecules, such as enzymes and other proteins, and can alter their activity and structure. This can lead to changes in the biochemical and physiological effects of a compound.
Biochemical and Physiological Effects
1-PP has a wide range of biochemical and physiological effects. It can act as a surfactant, increasing the solubility of other compounds in aqueous solutions. It can also act as an antioxidant, preventing the oxidation of other molecules, and can interact with enzymes, altering their activity and structure. In addition, 1-PP can interact with other molecules, such as hormones and neurotransmitters, and can affect their activity and metabolism.

Advantages and Limitations for Lab Experiments

1-PP has several advantages for use in laboratory experiments. It is a colorless liquid with a low boiling point, making it easy to use and handle. It is also non-toxic and non-volatile, making it safe to use in laboratory experiments. In addition, 1-PP is relatively inexpensive, making it an economical choice for many applications.
The main limitation of 1-PP is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions. In addition, 1-PP can react with other molecules, making it unsuitable for use in experiments that require the isolation of a single compound.

Future Directions

1-PP has a wide range of potential applications in the chemical and pharmaceutical industries. It can be used as a solvent for a variety of organic reactions, and as an intermediate for the synthesis of pharmaceuticals and other compounds. In addition, 1-PP can be used as a reactant in the synthesis of peptides, nucleic acids, and other biologically active compounds.
In the future, 1-PP could be used to develop new drugs and treatments for a variety of diseases and conditions. It could also be used to develop new materials, such as polymers and other compounds, for use in various industries. Finally, 1-PP could be used to develop new technologies, such as sensors and medical devices, for use in the healthcare and medical fields.

Synthesis Methods

1-PP can be synthesized from propionyl chloride and pyrrolidine in the presence of a base, such as sodium hydroxide. The reaction proceeds via an SN2 reaction, with the pyrrolidine acting as a nucleophile, displacing the chlorine atom from the propionyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product. The reaction is complete after a few hours at room temperature.

properties

IUPAC Name

[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVIRMOAGAAGC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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